![molecular formula C18H11BrO B14032901 3-Bromo-7-phenyldibenzo[b,d]furan](/img/structure/B14032901.png)
3-Bromo-7-phenyldibenzo[b,d]furan
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Overview
Description
3-Bromo-7-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO. It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 7-position of the dibenzofuran structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-phenyldibenzo[b,d]furan typically involves the bromination of 7-phenyldibenzo[b,d]furan. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the dibenzofuran ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-phenyldibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding dibenzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-phenyldibenzo[b,d]furan.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-substituted-7-phenyldibenzo[b,d]furan derivatives.
Oxidation: Formation of dibenzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of 7-phenyldibenzo[b,d]furan.
Scientific Research Applications
3-Bromo-7-phenyldibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-7-phenyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved in its biological effects are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-7-phenyldibenzo[b,d]furan
- 3-Bromo-7-chlorodibenzo[b,d]furan
- 2-Bromo-7-phenyldibenzo[b,d]furan
- 7-Bromo-2-phenyldibenzo[b,d]furan
Uniqueness
3-Bromo-7-phenyldibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C18H11BrO |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
3-bromo-7-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11H |
InChI Key |
TWTJYLQNRFCCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
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